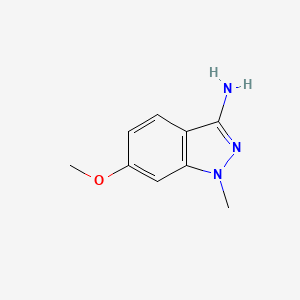
6-Methoxy-1-methyl-1H-indazol-3-amine
Overview
Description
6-Methoxy-1-methyl-1H-indazol-3-amine is a compound with the molecular weight of 177.21 . It is a solid powder at ambient temperature .
Synthesis Analysis
The synthesis of indazoles, including 6-Methoxy-1-methyl-1H-indazol-3-amine, has been a subject of research for many years. Recent strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
The IUPAC name of 6-Methoxy-1-methyl-1H-indazol-3-amine is 6-methoxy-1-methyl-1H-indazol-3-amine . The InChI code is 1S/C9H11N3O/c1-12-8-5-6 (13-2)3-4-7 (8)9 (10)11-12/h3-5H,1-2H3, (H2,10,11) .Physical And Chemical Properties Analysis
6-Methoxy-1-methyl-1H-indazol-3-amine is a solid powder at ambient temperature . It has a boiling point of 164-165 .Scientific Research Applications
Anti-Inflammatory Applications
Indazole derivatives, such as 6-Methoxy-1-methyl-1H-indazol-3-amine, have been found to possess significant anti-inflammatory properties . For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .
Antimicrobial Applications
Indazole compounds have also been found to exhibit antimicrobial activities . This makes them potential candidates for the development of new antimicrobial drugs.
Anti-HIV Applications
Indazole derivatives have shown potential as anti-HIV agents . This suggests that they could be used in the development of new treatments for HIV.
Anticancer Applications
Indazole compounds have demonstrated anticancer properties . For example, 3-amino-N-(4-benzylphenyl)-1H-indazole-1-carboxamide and 3-amino-N-(4-butoxyphenyl)-1H-indazole-1-carboxamide were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM .
Hypoglycemic Applications
Indazole derivatives have been found to have hypoglycemic activities . This suggests that they could be used in the treatment of diabetes.
Antiprotozoal Applications
Indazole compounds have shown potential as antiprotozoal agents . This makes them potential candidates for the development of new antiprotozoal drugs.
Antihypertensive Applications
Indazole derivatives have been found to possess antihypertensive properties . This suggests that they could be used in the treatment of hypertension.
Other Applications
In addition to the above, indazole compounds have been found to have other biological activities . For instance, 6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2’,3’:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine (ITB), a novel inhibitor of cyclo-oxygenase-2 (COX-2), was investigated for its effect on the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .
Safety and Hazards
Mechanism of Action
Target of Action
6-Methoxy-1-methyl-1H-indazol-3-amine is a derivative of indazole, which has been shown to have antitumor activity . The primary targets of this compound are likely to be similar to those of other indazole derivatives. For instance, it has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This suggests that 6-Methoxy-1-methyl-1H-indazol-3-amine may interact with its targets in a similar manner, potentially leading to changes in cell signaling and function.
Biochemical Pathways
The biochemical pathways affected by 6-Methoxy-1-methyl-1H-indazol-3-amine are likely to be those involved in cell growth and proliferation, given its antitumor activity . By inhibiting key kinases, this compound could disrupt the signaling pathways that drive cell division and growth, leading to downstream effects such as cell cycle arrest and apoptosis.
Pharmacokinetics
Its molecular weight of 17721 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of the action of 6-Methoxy-1-methyl-1H-indazol-3-amine is likely to be the inhibition of tumor cell growth. In a study of indazole derivatives, some compounds showed antitumor activity superior to that of the chemotherapy drug 5-Fu . This suggests that 6-Methoxy-1-methyl-1H-indazol-3-amine could have a similar effect.
properties
IUPAC Name |
6-methoxy-1-methylindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-8-5-6(13-2)3-4-7(8)9(10)11-12/h3-5H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHKBOGVQFHMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



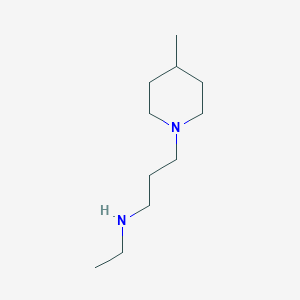
![1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1385881.png)
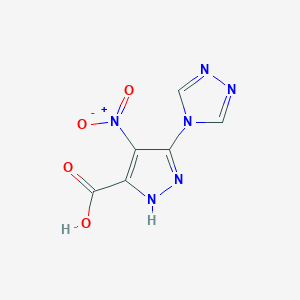
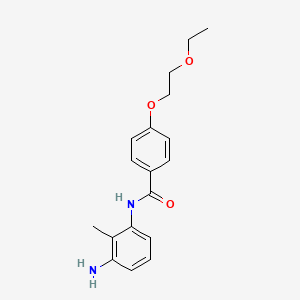
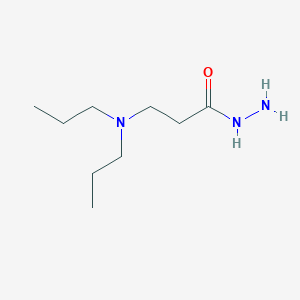
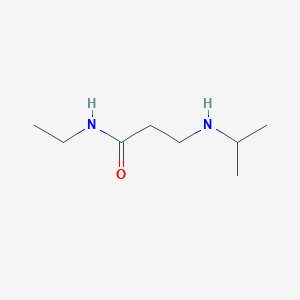

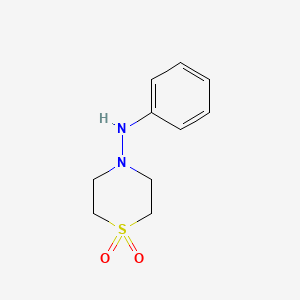

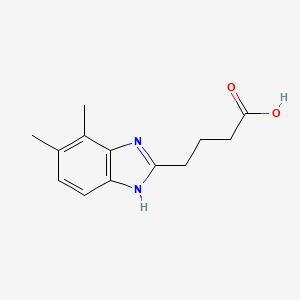
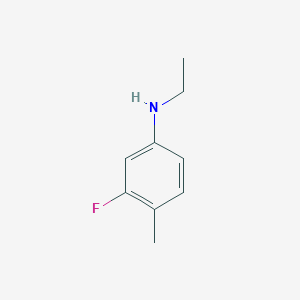
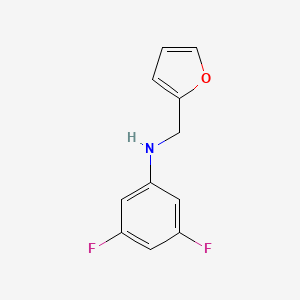
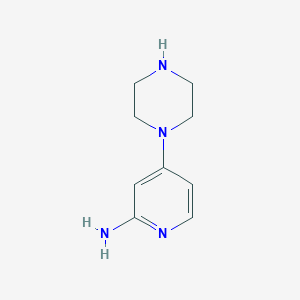
![N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1385901.png)